
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2-Éthyl-2H-chromène-2-yl)pyrrolidine est un composé chimique qui présente un cycle chromène fusionné à un cycle pyrrolidine. Le cycle chromène est une structure benzopyrannique, tandis que le cycle pyrrolidine est un hétérocycle à cinq chaînons contenant de l'azote.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La 1-(2-Éthyl-2H-chromène-2-yl)pyrrolidine peut être synthétisée par un processus en plusieurs étapes impliquant la formation du cycle chromène suivie de l'introduction de la partie pyrrolidine. Une méthode courante implique la condensation de Pechmann pour former le cycle chromène, suivie d'une substitution nucléophile pour introduire le cycle pyrrolidine.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de solvants et d'un contrôle de la température spécifiques pour assurer une synthèse efficace.
Analyse Des Réactions Chimiques
Types de réactions : La 1-(2-Éthyl-2H-chromène-2-yl)pyrrolidine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle chromène en une structure dihydrochromène.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur les cycles chromène ou pyrrolidine.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en présence d'une base.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones chromènes, tandis que la substitution peut introduire divers groupes alkyles ou acyles.
Applications de recherche scientifique
La 1-(2-Éthyl-2H-chromène-2-yl)pyrrolidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la fluorescence ou la conductivité.
Mécanisme d'action
Le mécanisme d'action de la 1-(2-Éthyl-2H-chromène-2-yl)pyrrolidine implique son interaction avec des cibles moléculaires spécifiques. Le cycle chromène peut interagir avec des enzymes ou des récepteurs, tandis que le cycle pyrrolidine peut améliorer l'affinité de liaison et la spécificité. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Composés similaires :
3-(pyrrolidine-1-carbonyl)-2H-chromène-2-one : Ce composé présente également un cycle chromène fusionné à un cycle pyrrolidine, mais il diffère par la position et le type de substituants.
Pyrrolidine-2-one : Une structure plus simple avec un cycle pyrrolidine et un groupe carbonyle.
Pyrrolizines : Composés avec un système cyclique pyrrole et pyrrolidine fusionné.
Unicité : La 1-(2-Éthyl-2H-chromène-2-yl)pyrrolidine est unique en raison de l'arrangement spécifique des cycles chromène et pyrrolidine, qui peut conférer des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The chromene ring can interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-(pyrrolidine-1-carbonyl)-2H-Chromen-2-One: This compound also features a chromene ring fused with a pyrrolidine ring but differs in the position and type of substituents.
Pyrrolidine-2-one: A simpler structure with a pyrrolidine ring and a carbonyl group.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is unique due to the specific arrangement of the chromene and pyrrolidine rings, which can confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
1-(2-ethylchromen-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H19NO/c1-2-15(16-11-5-6-12-16)10-9-13-7-3-4-8-14(13)17-15/h3-4,7-10H,2,5-6,11-12H2,1H3 |
Clé InChI |
OJPJSZUKAQUWHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C=CC2=CC=CC=C2O1)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


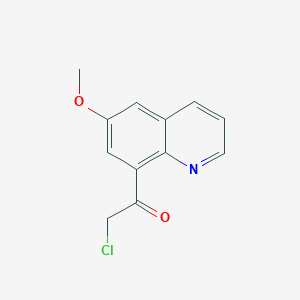

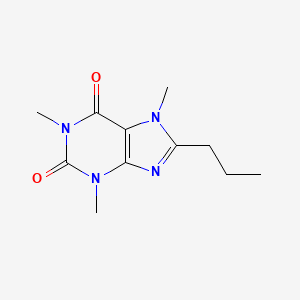
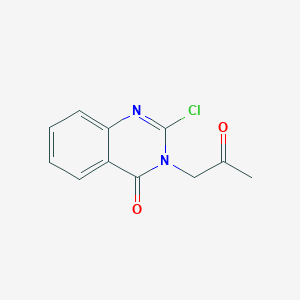
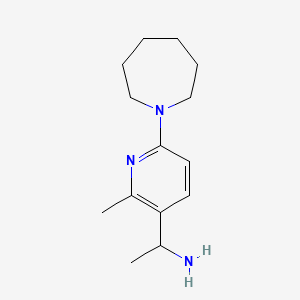
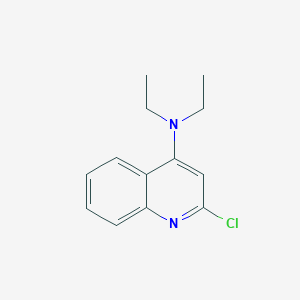


![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

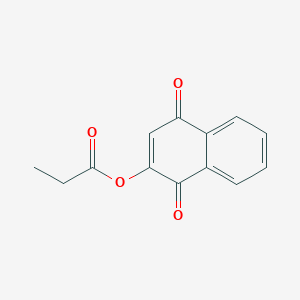

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
